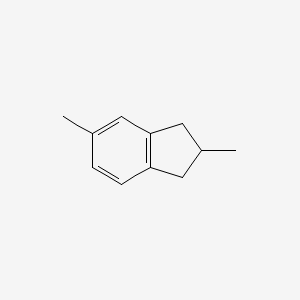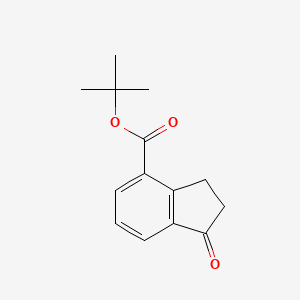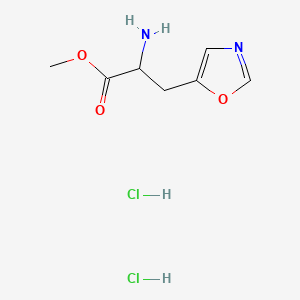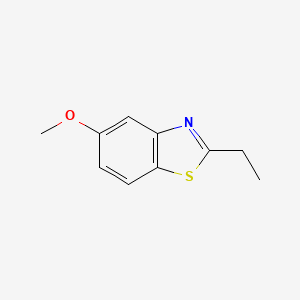![molecular formula C9H13NO B13458427 6-Isocyanatospiro[2.5]octane CAS No. 1468719-89-2](/img/structure/B13458427.png)
6-Isocyanatospiro[2.5]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Isocyanatospiro[2.5]octane: is an organic compound characterized by its unique spirocyclic structure, which includes an isocyanate functional group
准备方法
Synthetic Routes and Reaction Conditions: 6-Isocyanatospiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of a spirocyclic amine with phosgene (COCl2) to form the isocyanate group. The reaction typically proceeds under controlled conditions to ensure safety and maximize yield. Another method involves the use of isocyanic acid (HNCO) in the presence of a spirocyclic alkene, which undergoes addition to form the desired isocyanate compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale phosgenation processes, where the spirocyclic amine is reacted with phosgene in specialized reactors. This method requires stringent safety measures due to the hazardous nature of phosgene. Alternative methods using safer reagents like oxalyl chloride have also been explored to reduce risks associated with phosgene .
化学反应分析
Types of Reactions: 6-Isocyanatospiro[2.5]octane undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Can form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions:
Alcohols: Used in nucleophilic addition reactions to form urethanes.
Water: Used in hydrolysis reactions to produce amines and carbon dioxide.
Diols/Polyols: Used in polymerization reactions to form polyurethanes.
Major Products Formed:
Urethanes: Formed from nucleophilic addition reactions with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Polyurethanes: Formed from polymerization reactions with diols or polyols.
科学研究应用
Chemistry: 6-Isocyanatospiro[2.5]octane is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds and polyurethanes. Its reactivity makes it valuable for creating complex molecular architectures .
Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential use in drug development and as a precursor for biologically active compounds is being explored .
Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers .
作用机制
The mechanism of action of 6-Isocyanatospiro[2.5]octane primarily involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols, amines, and water. This reactivity underlies its ability to form urethanes, amines, and polyurethanes. The molecular targets and pathways involved in these reactions are dictated by the nature of the nucleophiles and the reaction conditions .
相似化合物的比较
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different functional groups.
1-Oxa-6-thiaspiro[2.5]octane: A spirocyclic compound containing oxygen and sulfur atoms.
Uniqueness: 6-Isocyanatospiro[2.5]octane is unique due to its isocyanate functional group, which imparts distinct reactivity and applications compared to other spirocyclic compounds. Its ability to form polyurethanes and its use as a building block in organic synthesis highlight its versatility and importance in various fields .
属性
CAS 编号 |
1468719-89-2 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC 名称 |
6-isocyanatospiro[2.5]octane |
InChI |
InChI=1S/C9H13NO/c11-7-10-8-1-3-9(4-2-8)5-6-9/h8H,1-6H2 |
InChI 键 |
DOBNLYXJSDUWIR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1N=C=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


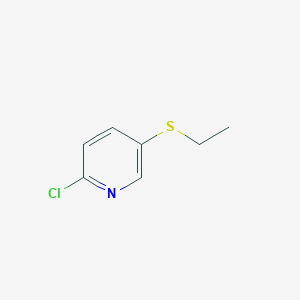
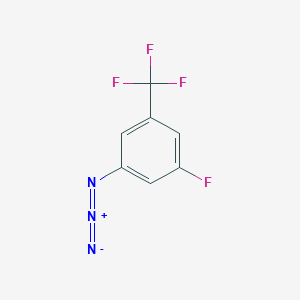
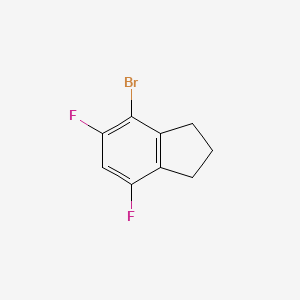
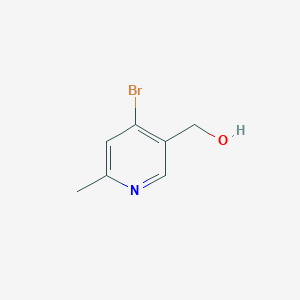
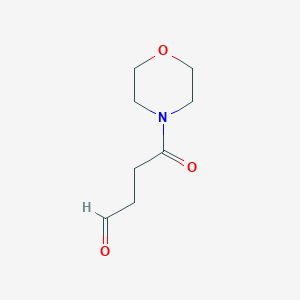
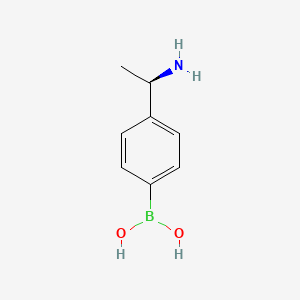
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
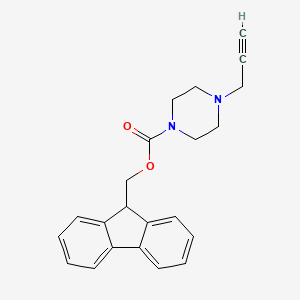
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
